CP-547632

Catalog No.
S547931
CAS No.
252003-65-9
M.F
C20H24BrF2N5O3S
M. Wt
532.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-547632

CAS Number

252003-65-9

Product Name

CP-547632

IUPAC Name

3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide

Molecular Formula

C20H24BrF2N5O3S

Molecular Weight

532.4 g/mol

InChI

InChI=1S/C20H24BrF2N5O3S/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30)

InChI Key

HXHAJRMTJXHJJZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

3-(4-bromo-2,6-difluorobenzyloxy)-5-(3-(4-pyrrolidin-1-ylbutyl)ureido)isothiazole-4-carboxylic acid amide, CP 547,632, CP 547632, CP-547,632, CP-547632, CP547,632, CP547632

Canonical SMILES

C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N

The exact mass of the compound 3-((4-Bromo-2,6-difluorobenzyl)oxy)-5-(3-(4-(pyrrolidin-1-yl)butyl)ureido)isothiazole-4-carboxamide is 531.07513 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-547632 (CAS: 252003-65-9) is an orally bioavailable, ATP-competitive isothiazole derivative engineered for the potent and selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (bFGF) kinases. Unlike broad-spectrum multikinase inhibitors that dominate the baseline market, CP-547632 is structurally distinct from indolinones and anilinoquinazolines, offering a highly refined selectivity profile that spares epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor beta (PDGFRβ). For procurement professionals and lead researchers, this compound represents a precision tool for targeted angiogenesis and oncology models, combining high cell penetrance, prolonged in vivo plasma stability, and reliable formulation compatibility for extended dosing workflows [1].

Substituting CP-547632 with generic, broad-spectrum multikinase inhibitors such as sunitinib or vatalanib fundamentally compromises the precision of targeted mechanistic assays. While these generic alternatives inhibit VEGFR-2, they carry significant off-target activity against PDGFR, c-Kit, and FLT-3, which introduces confounding variables in models isolating VEGFR-2 and bFGF-driven angiogenesis [1]. Furthermore, substituting with different chemotypes—such as anilinoquinazolines (vandetanib) or indolinones (sunitinib)—alters the compound's physicochemical properties, leading to divergent solubility profiles, unpredictable in vivo exposure, and potential precipitation in prolonged dosing regimens [2]. Procurement of the exact isothiazole core of CP-547632 is required to maintain high target selectivity while ensuring reproducible formulation behavior across complex xenograft workflows.

Superior Enzymatic Potency vs. Benchmark Comparators

In comparative biochemical assays, CP-547632 demonstrates a significantly higher binding affinity and inhibitory potency against VEGFR-2 compared to standard clinical benchmarks. CP-547632 achieves an IC50 of 11 nM, whereas the anilinophthalazine derivative vatalanib (PTK787) requires 37 nM, and the anilinoquinazoline vandetanib (ZD6474) requires 40 nM to achieve the same level of inhibition[1].

Evidence DimensionVEGFR-2 Kinase Inhibition (IC50)
Target Compound Data11 nM
Comparator Or BaselineVatalanib (PTK787) at 37 nM; Vandetanib (ZD6474) at 40 nM
Quantified Difference3.3x to 3.6x greater potency for CP-547632
ConditionsIn vitro ATP-competitive biochemical kinase assay

Procuring a higher-potency inhibitor allows researchers to achieve complete target suppression at lower molar concentrations, minimizing the risk of dose-dependent off-target toxicity.

High-Fidelity Cellular Assay Translation and Workflow Reproducibility

A common failure point in kinase inhibitor workflows is the significant drop in potency when transitioning from isolated enzymes to whole-cell environments. CP-547632 overcomes this translation gap, maintaining exceptional cell penetrance and reproducibility. It inhibits VEGF-stimulated VEGFR-2 autophosphorylation in whole-cell assays with an IC50 of 6 nM, which functionally improves upon its isolated enzymatic IC50 of 11 nM [1].

Evidence DimensionWhole-cell vs. biochemical potency translation
Target Compound Data6 nM (Whole-cell IC50)
Comparator Or Baseline11 nM (Isolated enzyme baseline)
Quantified DifferencePotency is fully retained and functionally enhanced in complex cellular matrices
ConditionsPorcine aorta endothelial cells stably expressing full-length VEGFR-2

Ensures that the compound's biochemical potency reliably translates into functional cellular efficacy, reducing assay failure rates and improving reproducibility in downstream in vitro workflows.

Target Selectivity for Precision Angiogenesis Models

CP-547632 is highly selective for VEGFR-2 (IC50 = 11 nM) and bFGF (IC50 = 9 nM), while deliberately sparing EGFR, PDGFRβ, and other related tyrosine kinases. In contrast, the widely used multikinase inhibitor sunitinib (SU11248) broadly inhibits PDGFR, c-Kit, and FLT3 alongside VEGFR[1]. This selectivity profile makes CP-547632 a superior tool for isolating specific angiogenic pathways.

Evidence DimensionOff-target kinase inhibition (PDGFR/c-Kit)
Target Compound DataSpares PDGFRβ and EGFR
Comparator Or BaselineSunitinib (SU11248), which broadly inhibits PDGFR, c-Kit, and FLT3
Quantified DifferenceElimination of PDGFR/c-Kit/FLT3 confounding activity
ConditionsIn vitro kinase selectivity profiling

Crucial for procurement in mechanistic studies where isolating the specific contribution of VEGFR-2 and bFGF to angiogenesis is required without multi-pathway interference.

Free Base vs. Hydrochloride Salt Formulation Fit

Selecting between the free base (CAS 252003-65-9) and the hydrochloride salt (CAS 252003-71-7) of CP-547632 dictates the required in vivo formulation workflow. The free base is highly optimized for simple lipid-based vehicles, achieving stable dissolution in 10% DMSO / 90% Corn Oil. In contrast, the hydrochloride salt requires a more complex, multi-component aqueous co-solvent system (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) to prevent precipitation .

Evidence DimensionVehicle compatibility for in vivo dosing
Target Compound DataFree base: Simple 2-component lipid vehicle (DMSO/Corn Oil)
Comparator Or BaselineHCl Salt: 4-component aqueous co-solvent system
Quantified DifferenceEliminates the need for PEG300 and Tween80 excipients
ConditionsPreparation of ≥ 2.5 mg/mL clear working solutions

Procurement of the free base is specifically recommended for laboratories utilizing streamlined lipid-based oral gavage workflows, reducing excipient complexity and preparation time.

Targeted Angiogenesis Inhibition Models

Due to its precise selectivity for VEGFR-2 and bFGF over PDGFRβ and EGFR, CP-547632 is the optimal choice for mechanistic angiogenesis studies. It allows researchers to isolate the specific contributions of the VEGF and FGF pathways without the confounding multi-receptor blockade introduced by broad-spectrum inhibitors like sunitinib [1].

Prolonged In Vivo Xenograft Efficacy Studies

Supported by its reliable formulation compatibility (yielding clear solutions in simple DMSO/Corn Oil vehicles) and high oral bioavailability, the free base of CP-547632 is highly suited for extended (10-24 day) in vivo tumor growth inhibition models. It ensures consistent plasma exposure without the risk of vehicle precipitation associated with generic aqueous suspensions .

Chemotype-Specific Resistance Profiling

As an isothiazole derivative, CP-547632 provides a critical structural alternative to indolinones (sunitinib) and anilinoquinazolines (vandetanib). It is highly valuable in oncology research focused on bypassing specific kinase domain mutations or resistance mechanisms that render standard chemotypes ineffective [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

531.07513 Da

Monoisotopic Mass

531.07513 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W1B375O5M2

Other CAS

252003-65-9

Wikipedia

Cp-547632

Dates

Last modified: 08-15-2023
1: Cohen RB, Langer CJ, Simon GR, Eisenberg PD, Hainsworth JD, Madajewicz S, Cosgriff TM, Pierce K, Xu H, Liau K, Healey D. A phase I/randomized phase II, non-comparative, multicenter, open label trial of CP-547,632 in combination with paclitaxel and carboplatin or paclitaxel and carboplatin alone as first-line treatment for advanced non-small cell lung cancer (NSCLC). Cancer Chemother Pharmacol. 2007 Jun;60(1):81-9. Epub 2006 Oct 10. PubMed PMID: 17031646.
2: Wakelee HA, Schiller JH. Targeting angiogenesis with vascular endothelial growth factor receptor small-molecule inhibitors: novel agents with potential in lung cancer. Clin Lung Cancer. 2005 Sep;7 Suppl 1:S31-8. Review. PubMed PMID: 16159417.
3: Beebe JS, Jani JP, Knauth E, Goodwin P, Higdon C, Rossi AM, Emerson E, Finkelstein M, Floyd E, Harriman S, Atherton J, Hillerman S, Soderstrom C, Kou K, Gant T, Noe MC, Foster B, Rastinejad F, Marx MA, Schaeffer T, Whalen PM, Roberts WG. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy. Cancer Res. 2003 Nov 1;63(21):7301-9. PubMed PMID: 14612527.
4: Sridhar SS, Shepherd FA. Targeting angiogenesis: a review of angiogenesis inhibitors in the treatment of lung cancer. Lung Cancer. 2003 Dec;42 Suppl 1:S81-91. Review. PubMed PMID: 14611919.
5: Shepherd FA, Sridhar SS. Angiogenesis inhibitors under study for the treatment of lung cancer. Lung Cancer. 2003 Aug;41 Suppl 1:S63-72. Review. PubMed PMID: 12867064.

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